molecular formula C22H20O12 B1631948 Scutellarin methyl ester CAS No. 119262-68-9

Scutellarin methyl ester

Cat. No. B1631948
M. Wt: 476.4 g/mol
InChI Key: LNIVUWPCHRNJLG-SXFAUFNYSA-N
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Description

Scutellarin methyl ester is a component of breviscapine . It is a polyphenolic flavone with a characteristic C7-glucuronide substituent . It is widely distributed in nature, particularly in mint plants, herbs such as Mexican oregano, sweet basil, and psyllium .


Synthesis Analysis

Scutellarin methyl ester has been synthesized from 3,4,5-trimethoxyphenol in high yield in four steps . This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions .


Molecular Structure Analysis

Scutellarin has a molecular formula of C21H18O12 and a molecular weight of 462.35 g/mol . It is classified as a flavonoid with a basic C6-C3-C6 structure, consisting of two aromatic rings linked by a 3-carbon chain .


Chemical Reactions Analysis

Scutellarin methyl ester has been synthesized from 3,4,5-trimethoxyphenol in high yield in four steps . This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions .


Physical And Chemical Properties Analysis

Analyses using QikProp revealed scutellarin to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively, which are within or near to the recommended ranges for drugs .

Scientific Research Applications

Treatment of Cerebral Infarction, Angina Pectoris, Cerebral Thrombosis, and Coronary Heart Disease

  • Field : Medical Science
  • Application : Scutellarin has a wide range of pharmacological activities and is widely used in the treatment of cerebral infarction, angina pectoris, cerebral thrombosis, and coronary heart disease .

Anti-Tumor Effects

  • Field : Oncology
  • Application : Researchers have found that Scutellarin has good therapeutic effects in anti-tumor applications. The cancer treatment involves glioma, breast cancer, lung cancer, renal cancer, colon cancer, and so on .

Treatment of Acute Myeloid Leukemia (AML)

  • Field : Hematology
  • Methods : In this study, the combination of network pharmacology and experimental verification was performed to identify the pharmacological mechanisms of Scutellarin for AML therapy .
  • Results : The results of PPI network analysis, GO analysis and KEGG pathway enrichment demonstrated that the anti-AML effect of Scutellarin may focus on MAPK signaling pathway .

Anti-Inflammatory and Anti-Oxidation

  • Field : Pharmacology
  • Application : Scutellarin has been found to have anti-inflammatory and anti-oxidative effects .

Anti-Virus

  • Field : Virology
  • Application : Scutellarin has been found to have anti-viral effects .

Treatment of Metabolic Diseases and Protection of Kidney

  • Field : Nephrology and Endocrinology
  • Application : Scutellarin has been found to be effective in the treatment of metabolic diseases and in protecting the kidney .

Inhibition of Glioma Growth

  • Field : Oncology
  • Application : Scutellarin has been found to inhibit the growth of glioma, as well as the proliferation and migration of glioma cells .

Prodrug Development

  • Field : Pharmaceutical Sciences
  • Application : Scutellarin methyl ester has been used in the development of prodrugs. Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug .
  • Methods : In one study, eight novel carbamate prodrugs of scutellarin methyl ester were obtained, and their physiochemical properties, Caco-2 cell permeability, and in vitro anti-oxidative activity were evaluated .

Future Directions

Despite the many studies done on scutellarin, investigations on its anticancer, antiviral, and organ protective activities have yet to be fully explored . Future studies are suggested to be focused in these areas .

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIVUWPCHRNJLG-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scutellarin methylester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
T Li, D Wu, Y Yang, T Xiao, Y Han, J Li, T Liu, L Li… - Bioorganic …, 2020 - Elsevier
… These observations confirmed the validity of our strategy for designing scutellarin methyl ester-4′-dipeptide conjugates as substrates for oligopeptide transporter 1 to enhance the …
Number of citations: 5 www.sciencedirect.com
Y Dong, L Dong, J Chen, M Luo, X Fu… - Medicinal Chemistry …, 2018 - Springer
A series of N-alkyl-1,4-dihydroquinoline prodrugs of scutellarin methyl ester have been synthesized (4a–4f). Compared to the parent compound scutellarin, we demonstrated that these …
Number of citations: 7 link.springer.com
FJ Jiang, XZ Fu, SW Wang, Y Huang, W Zhou… - Chinese Chemical …, 2013 - Elsevier
… soluble scutellarin methyl ester carbamate derivatives were synthesized. Their absorption and other pharmacokinetical properties, and further modification of scutellarin methyl ester …
Number of citations: 2 www.sciencedirect.com
S Yan, M Xie, Y Wang, Q Xiao, N Ding, Y Li - Tetrahedron, 2020 - Elsevier
… The above results indicated that the reactive activity of the three phenolic hydroxyl groups towards methylation in the scutellarin methyl ester 11 has the preferential order of 6> 4ʹ > 5. …
Number of citations: 20 www.sciencedirect.com
J Lu, C Cheng, X Zhao, Q Liu, P Yang, Y Wang… - European journal of …, 2010 - Elsevier
… The 1 H and 13 C NMR data of scutellarin, Scutellarin-Methyl ester (9) and prodrug of 10c (δ in dimethyl sulfoxide-d 6 ). … Synthesis of scutellarin-methyl ester (9) …
Number of citations: 40 www.sciencedirect.com
YF Cha, S Zhang, H Su, Y Ou, XZ Fu, FJ Jiang… - Medicinal Chemistry …, 2015 - Springer
… a series of carbamate prodrugs of scutellarin methyl ester via sub-structure combination … In this paper, eight novel carbamate prodrugs of scutellarin methyl ester (4a–4h) were obtained, …
Number of citations: 6 link.springer.com
XZ Fu, YX Dong, YY Lan, AM Wang… - on Phytochemicals in …, 2015 - core.ac.uk
… derivatives of scutellarin methyl ester, which is a primary … : Scutellarin methyl ester was coupled with L-amino acid ester isocyanate in anhydrous DMF to obtain scutellarin methyl ester-4’…
Number of citations: 8 core.ac.uk
S Chen, F Fan, Y Zhang, J Zeng, Y Li, N Xu, Y Zhang… - Talanta, 2023 - Elsevier
… Scu is first methylated to generate scutellarin methyl ester, then loses glucuronic acid to … scutellarin methyl ester (Fig. 7i). What's more, scutellarein, hispidulin and scutellarin methyl ester …
Number of citations: 1 www.sciencedirect.com
M Zhao, PF Wang, XM Wang, Y Liu, XQ Liu… - Zhongguo Zhong yao …, 2018 - europepmc.org
… -3-O-glucuronide (5), methoxylscutellarin (6), apigenin 7-O-glucuronide (7), isorhamnetin 7-O-glucuronide (8), diosmetin 7-O-glucuronide (9), scutellarein (10), scutellarin methyl ester (…
Number of citations: 3 europepmc.org
XY Jiang, XC Li, WY Liu, YH Xu, F Feng, W Qu - Tetrahedron, 2017 - Elsevier
… Mazz, and its modified scutellarin: scutellarin methyl ester (SME) were representatively selected for the subsequent experiments. The optimized structures of scutellarin and SME were …
Number of citations: 7 www.sciencedirect.com

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